molecular formula C12H16N3NaO4S B6171257 sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate CAS No. 2445793-06-4

sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B6171257
CAS No.: 2445793-06-4
M. Wt: 321.3
InChI Key:
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Description

Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate: is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidinyl group, a thiadiazole ring, and a carboxylate group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidinyl group. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butoxycarbonyl chloride under controlled conditions to introduce the tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the thiadiazole ring or the carboxylate group.

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidinyl group or the thiadiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced thiadiazole derivatives or carboxylic acids.

  • Substitution: : Substituted pyrrolidinyl or thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology

In biological research, sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate can be used as a building block for the development of bioactive compounds. Its potential as a pharmacophore in drug discovery is being explored.

Medicine

The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1,3,4-thiadiazole-2-carboxylate

  • Sodium 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Sodium 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate is unique due to its pyrrolidinyl group, which imparts distinct chemical properties compared to similar compounds. Its reactivity and versatility make it a valuable compound in various applications.

Properties

CAS No.

2445793-06-4

Molecular Formula

C12H16N3NaO4S

Molecular Weight

321.3

Purity

95

Origin of Product

United States

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